molecular formula C12H11ClO B8751370 3-(chloromethyl)-1-methoxynaphthalene

3-(chloromethyl)-1-methoxynaphthalene

Cat. No. B8751370
M. Wt: 206.67 g/mol
InChI Key: FXKNIPLTZAFAIA-UHFFFAOYSA-N
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Patent
US06376672B1

Procedure details

15.0 g (79.7 mmol) of (4-methoxy-naphthalen-2-yl)-methanol [Chem. Pharm. Bull. 19(6), 1245-1256 (1971)] were dissolved in 100 ml of dichloromethane, the solution treated with 20 ml of triethylamine, cooled to −5° C. and treated slowly with 9.3 ml (119.5 mmol) methanesulfonyl chloride. Then, the reaction mixture was stirred at room temperature for 23 hours, concentrated in a water-jet vacuum, redissolved in 80 ml of tetrahydrofuran, treated with 11.25 g of sodium hydrogen carbonate and stirred for another 2 hours. The suspension was then diluted with 500 ml of water and extracted three times with 300 ml of ethyl acetate, the organic phases were washed once with distilled water, then dried over magnesium sulphate, filtered and concentrated in a water-jet vacuum. The thus-obtained crude product was chromatographed on silica gel with pentane/dichloromethane (4/1). There were thus obtained 11.9 g (57.5 mmol), 72.5% 3-chloromethyl-1-methoxy-naphthalene as a colorless solid; MS: 206 (M)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
9.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[C:5]([CH2:13]O)[CH:4]=1.C(N(CC)CC)C.CS([Cl:26])(=O)=O>ClCCl>[Cl:26][CH2:13][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]2[C:7]([CH:6]=1)=[CH:8][CH:9]=[CH:10][CH:11]=2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=CC(=CC2=CC=CC=C12)CO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a water-jet vacuum
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 80 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
treated with 11.25 g of sodium hydrogen carbonate
STIRRING
Type
STIRRING
Details
stirred for another 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The suspension was then diluted with 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 300 ml of ethyl acetate
WASH
Type
WASH
Details
the organic phases were washed once with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
The thus-obtained crude product
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel with pentane/dichloromethane (4/1)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
ClCC=1C=C(C2=CC=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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